molecular formula C30H33NO6 B303667 Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303667
M. Wt: 503.6 g/mol
InChI Key: CUJWEONNSQNYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMEQ-Tic, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate acts as a selective antagonist of the delta opioid receptor (DOR). DORs are involved in the modulation of pain, mood, and reward pathways in the brain. By blocking DORs, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can reduce drug cravings, alleviate pain, and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a high affinity and selectivity for DORs. It has also been shown to have a long duration of action, making it a promising therapeutic agent. In animal models, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce drug-seeking behavior, alleviate pain, and inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its high selectivity for DORs, which allows for more specific targeting of these receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is the development of new analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in combination with other therapeutic agents for the treatment of various diseases. Additionally, further research is needed to elucidate the exact mechanism of action of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its potential for clinical use.
Conclusion
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a compound that has shown potential as a therapeutic agent in various diseases. Its selective antagonism of DORs makes it a promising candidate for the treatment of drug addiction, pain, and cancer. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with ethyl oxalyl chloride to form ethyl 2-methylphenylglyoxylate. The resulting product is then reacted with 4-methoxyaniline to form ethyl 7-(4-methoxyphenyl)-2-methyl-4-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. The final step involves the reaction of the previous product with 2-methylbenzylamine to form Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.

Scientific Research Applications

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential as a therapeutic agent in various diseases, including drug addiction, pain, and cancer. In drug addiction, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. In pain management, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have analgesic effects in animal models of neuropathic pain. In cancer, Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

Product Name

Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

diethyl 7-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-23-16-22(19-12-14-20(35-5)15-13-19)26(30(34)37-7-2)28(32)27(23)25(24)21-11-9-8-10-17(21)3/h8-15,22,25-26,31H,6-7,16H2,1-5H3

InChI Key

CUJWEONNSQNYDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.